molecular formula C8H3F6NO2 B12814491 3,5-Bis(trifluoromethyl)picolinic acid

3,5-Bis(trifluoromethyl)picolinic acid

Cat. No.: B12814491
M. Wt: 259.10 g/mol
InChI Key: NTRPMEPLKXEZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)picolinic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-bis(trifluoromethyl)benzonitrile with appropriate reagents to form the desired product . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process generally includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the trifluoromethyl groups or the picolinic acid core.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3,5-Bis(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Bis(trifluoromethyl)picolinic acid exerts its effects involves interactions with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt normal cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(trifluoromethyl)picolinic acid is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring high-performance materials and specific biological activities.

Properties

Molecular Formula

C8H3F6NO2

Molecular Weight

259.10 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-4(8(12,13)14)5(6(16)17)15-2-3/h1-2H,(H,16,17)

InChI Key

NTRPMEPLKXEZMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.